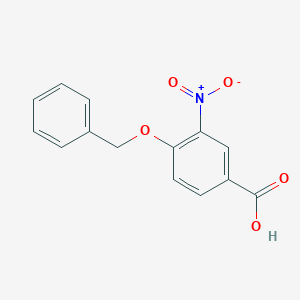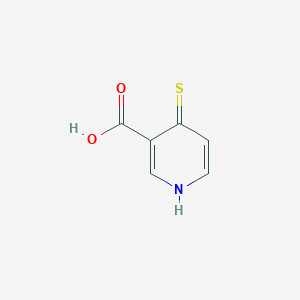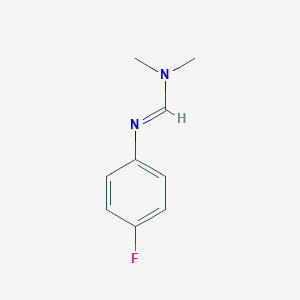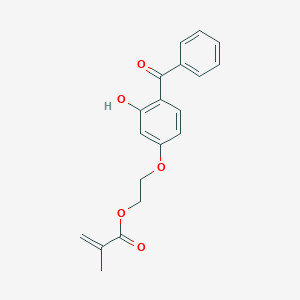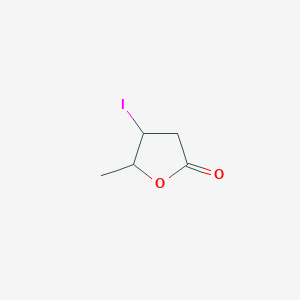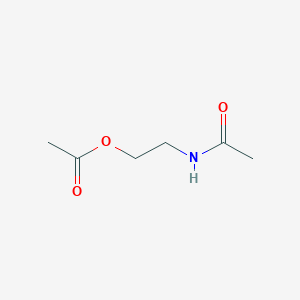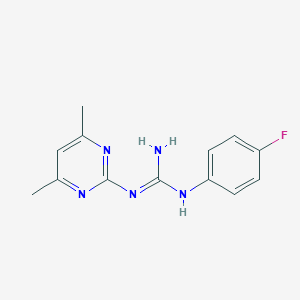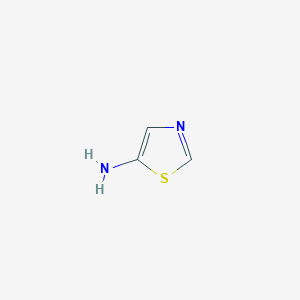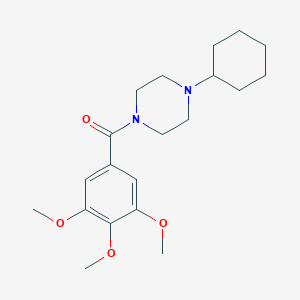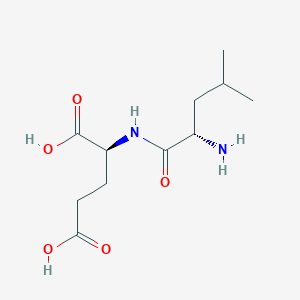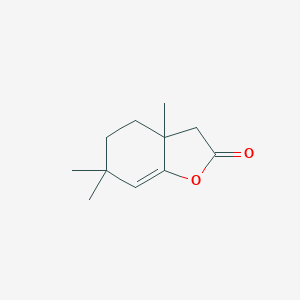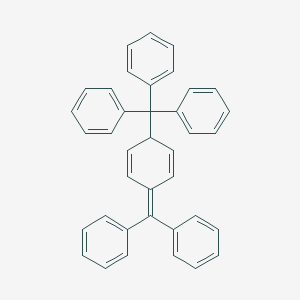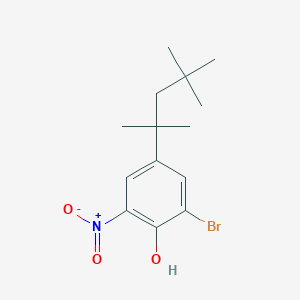
2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol, also known as bronopol, is a white crystalline powder that is widely used as a preservative in various industries, including cosmetics, pharmaceuticals, and personal care products. Bronopol is a halogenated phenol that has been shown to have antimicrobial properties, making it an effective preservative in many different applications.
Mécanisme D'action
Bronopol acts as a bacteriostatic agent, meaning it inhibits the growth of microorganisms. It does this by disrupting the cell membrane of the microorganism, leading to leakage of the cell contents and ultimately cell death. Bronopol has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and yeasts.
Effets Biochimiques Et Physiologiques
Bronopol has been shown to have low toxicity in humans and animals. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. However, 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol has been shown to have some potential for skin irritation and sensitization, particularly in individuals with sensitive skin.
Avantages Et Limitations Des Expériences En Laboratoire
Bronopol is a widely used preservative in lab experiments due to its broad-spectrum antimicrobial activity and low toxicity. However, it is important to note that 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol can interfere with some assays, particularly those that rely on bacterial growth. In addition, 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol can be sensitive to pH and temperature changes, which can affect its efficacy as a preservative.
Orientations Futures
There are several potential future directions for research on 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol, particularly in the field of water treatment. Finally, there is a need for further research on the potential health effects of 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol, particularly in individuals with sensitive skin.
Méthodes De Synthèse
Bronopol can be synthesized through a reaction between 2-bromo-4-nitrophenol and 1,1,3,3-tetramethylbutylamine in the presence of a base. The reaction takes place in an organic solvent, typically toluene or xylene, and is carried out under reflux conditions. The resulting product is then purified through recrystallization to obtain pure 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol.
Applications De Recherche Scientifique
Bronopol has been extensively studied for its antimicrobial properties and is commonly used as a preservative in various industries. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and yeasts. In addition to its use as a preservative, 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol has also been studied for its potential as a biocide in water treatment applications.
Propriétés
Numéro CAS |
17199-22-3 |
|---|---|
Nom du produit |
2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol |
Formule moléculaire |
C14H20BrNO3 |
Poids moléculaire |
330.22 g/mol |
Nom IUPAC |
2-bromo-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H20BrNO3/c1-13(2,3)8-14(4,5)9-6-10(15)12(17)11(7-9)16(18)19/h6-7,17H,8H2,1-5H3 |
Clé InChI |
RBDIWJZVNYIEMU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] |
Autres numéros CAS |
17199-22-3 |
Synonymes |
2-BROMO-6-NITRO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



